molecular formula C11H15BrO2 B1443460 1-(3-Bromopropoxy)-3-ethoxybenzene CAS No. 134347-05-0

1-(3-Bromopropoxy)-3-ethoxybenzene

Cat. No. B1443460
CAS RN: 134347-05-0
M. Wt: 259.14 g/mol
InChI Key: IEZODYNGEMNBIP-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3-ethoxybenzene, or BPE, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid that is miscible with water and has a sweet, pungent odor. BPE is used in a variety of industries, including pharmaceutical, agrochemical, and petrochemical. It is also used in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis of Chalcone Derivatives

1-(3-Bromopropoxy)-3-ethoxybenzene: is used in the synthesis of chalcone derivatives. These derivatives are synthesized and characterized by techniques such as 1H NMR and HRMS . The crystalline structures of some compounds are further characterized by X-ray crystal diffraction . Chalcones have applications in non-linear optics, dye manufacture, and supramolecular chemistry .

Pharmaceutical Applications

Some chalcone derivatives synthesized from 1-(3-Bromopropoxy)-3-ethoxybenzene have shown inhibitory activity on α-glucosidase , an enzyme relevant in diabetes research . This suggests potential pharmaceutical applications in the development of anti-diabetic medications.

Material Science

The compound’s derivatives can be used in material science, particularly in the development of new materials with specific optical properties. This is due to their applications in non-linear optics, which is crucial for creating advanced materials for optical devices .

Dye Manufacturing

In the field of dye manufacturing, 1-(3-Bromopropoxy)-3-ethoxybenzene derivatives can be utilized to develop new dyes with unique properties. This is particularly relevant for creating dyes with specific absorption and emission characteristics .

Supramolecular Chemistry

Chalcone derivatives from 1-(3-Bromopropoxy)-3-ethoxybenzene are used in supramolecular chemistry to create complex structures with unique chemical and physical properties. These structures have potential applications in catalysis, drug delivery, and the design of molecular machines .

Enzyme Modulation

Research has shown that certain derivatives can modulate the activity of enzymes like α-glucosidase. This modulation is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors or activators for therapeutic purposes .

properties

IUPAC Name

1-(3-bromopropoxy)-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZODYNGEMNBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-3-ethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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